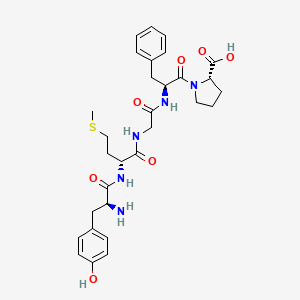

Enkephalin, met(2)-pro(5)-

Description

Properties

CAS No. |

64267-98-7 |

|---|---|

Molecular Formula |

C30H39N5O7S |

Molecular Weight |

613.7 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C30H39N5O7S/c1-43-15-13-23(34-27(38)22(31)16-20-9-11-21(36)12-10-20)28(39)32-18-26(37)33-24(17-19-6-3-2-4-7-19)29(40)35-14-5-8-25(35)30(41)42/h2-4,6-7,9-12,22-25,36H,5,8,13-18,31H2,1H3,(H,32,39)(H,33,37)(H,34,38)(H,41,42)/t22-,23+,24-,25-/m0/s1 |

InChI Key |

FVPVIFYQSNGPQO-NDBXHCKUSA-N |

Isomeric SMILES |

CSCC[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |

Canonical SMILES |

CSCCC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N |

Origin of Product |

United States |

Enkephalin Biosynthesis and Post Translational Processing

Proenkephalin Gene Structure and Expression

The foundation of enkephalin biosynthesis lies within the genetic blueprint of the proenkephalin gene (PENK). The structure and regulated expression of this gene are critical for determining the levels and patterns of enkephalin production.

Gene Architecture and Transcriptional Regulation

The human proenkephalin gene is composed of four exons, with the primary coding region for the biologically active peptides residing in the main exon. wikigenes.org This gene gives rise to a precursor molecule, preproenkephalin, which is a 267-amino-acid long prohormone. researchgate.net Following the cleavage of the N-terminal signal sequence, it becomes proenkephalin. researchgate.net

The regulation of proenkephalin gene transcription is complex, involving various signaling pathways and regulatory elements. For instance, transcription can be stimulated by cyclic AMP (cAMP) and phorbol (B1677699) esters, with the necessary DNA sequences for this regulation located in a 37-base pair region upstream of the mRNA start site. wikigenes.org This suggests that the expression of the proenkephalin gene is controlled by events at the cell surface that activate these signaling cascades. wikigenes.org In some species, like rat and hamster, sequences resembling glucocorticoid regulatory elements have been identified within the first intron, pointing to hormonal regulation of gene expression. diva-portal.org Furthermore, a region in the gene's enhancer can switch between a linear and a cruciform DNA structure, creating alternative binding sites for transcription factors and influencing the rate of transcription. nih.gov Both of these structural conformations are necessary for the proper regulation of gene expression. nih.gov

| Regulatory Element | Location | Function |

| cAMP/Phorbol Ester Response Element | -107 to -71 bp upstream of mRNA cap site | Mediates transcriptional activation by cAMP and phorbol esters. wikigenes.org |

| Glucocorticoid Regulatory Element (GRE)-like sequences | First intron (rat and hamster) | Potential site for regulation by glucocorticoids. diva-portal.org |

| Estrogen Response Element (ERE)-like sequence | 5' promoter region (rat) | Implicated in gender-specific regulation by gonadal steroid hormones. diva-portal.org |

| Switchable DNA Secondary Structure | Enhancer region | Creates alternative transcription factor binding sites. nih.gov |

Tissue-Specific and Species-Specific Expression Patterns

While initially believed to be confined to the nervous and neuroendocrine systems, the expression of the proenkephalin gene is now known to be widespread. researchgate.netoup.com It is found in various non-neuronal tissues, including the heart, reproductive system, glial cells, and osteoblasts. researchgate.netoup.comuniprot.org Notably, high levels of proenkephalin mRNA are present in embryonic mesenchymal tissues and decline significantly after birth, suggesting a role in development. oup.comnih.gov

The expression patterns can also vary between species. For example, the proenkephalin genes in Xenopus laevis (the African clawed frog) code for seven Met-enkephalin sequences but lack the sequence for Leu-enkephalin, indicating that Met-enkephalin likely appeared earlier in the evolution of this gene. wikigenes.org In rats, proenkephalin is expressed in the brain, heart, and testis. uniprot.org The use of different transcriptional start sites can also be tissue-specific and influenced by physiological stimuli. oup.com

Genetic Models for Proenkephalin System Research

To better understand the regulation and function of the proenkephalin system, various genetic models have been developed. Transgenic mice have been instrumental in studying the regulation of the proenkephalin gene in specific neuronal populations and in response to various stimuli in a living organism. nih.govharvard.edu These models allow for the investigation of how specific mutations in the gene's enhancer region affect its expression in different tissues and under different conditions. harvard.edu

Knockout mouse models, where the proenkephalin gene is inactivated, are also crucial for elucidating its physiological roles. cyagen.com For instance, research using these models has shed light on the involvement of proenkephalin in inhibiting osteosarcoma cell migration. cyagen.com Such genetic tools are invaluable for dissecting the complex mechanisms of proenkephalin gene function and its implications in health and disease. nih.govcyagen.com

Proenkephalin Cleavage and Enkephalin Generation

Once the proenkephalin protein is synthesized, it must undergo a series of enzymatic cuts to release the smaller, active enkephalin peptides. This post-translational processing is a critical step in the biosynthesis pathway.

Enzymatic Pathways of Precursor Processing

The conversion of proenkephalin into active enkephalins involves a cascade of enzymatic cleavages. Several enzymes are implicated in this process, with their activity and specificity varying. The primary enzymes involved are prohormone convertases, specifically prohormone convertase 1 (PC1) and prohormone convertase 2 (PC2). wikipedia.orgnih.gov These enzymes cleave proenkephalin at specific sites, typically at pairs of basic amino acid residues. wikipedia.orglsuhsc.edu

Another key enzyme is carboxypeptidase E (CPE), which further trims the resulting peptides to produce the final, mature enkephalins. Additionally, a cysteine protease known as prohormone thiol protease (PTP), later identified as cathepsin L, has been shown to process proenkephalin in secretory vesicles. pnas.org This enzyme can cleave at both paired basic residues and certain single basic residues. pnas.org

| Enzyme | Function | Cleavage Site Preference |

| Prohormone Convertase 1 (PC1) | Initial cleavage of proenkephalin. nih.gov | Paired basic residues (e.g., KR, KK). nih.gov |

| Prohormone Convertase 2 (PC2) | Major role in generating smaller, active opioids. nih.gov | Broader specificity than PC1, including RR-V and KK-M sites. nih.gov |

| Carboxypeptidase E (CPE) | Removes C-terminal basic residues to yield mature peptides. | C-terminal basic residues. |

| Prohormone Thiol Protease (PTP) / Cathepsin L | Converts proenkephalin to enkephalin. pnas.org | Paired basic residues and some monobasic sites. pnas.org |

Formation of Met-Enkephalin and Other Opioid Peptides

The cleavage of a single proenkephalin molecule results in the generation of multiple copies of opioid peptides. wikipedia.org Specifically, one human proenkephalin molecule yields four copies of Met-enkephalin, one copy of Leu-enkephalin, and two C-terminally extended Met-enkephalin derivatives: the heptapeptide (B1575542) Met-enkephalin-Arg-Phe and the octapeptide Met-enkephalin-Arg-Gly-Leu. researchgate.netwikipedia.org

The processing of proenkephalin can also produce larger intermediate peptides, such as peptide B, peptide E, and peptide F, which still contain enkephalin sequences. researchgate.netwikipedia.org Further processing of these intermediates can then lead to the final active peptides. researchgate.net The enzymatic processing does not appear to follow a strict, obligatory order, as alternative cleavage sites can be utilized if others are blocked. nih.gov Furthermore, factors such as glycosylation of the proenkephalin precursor can hinder its processing, particularly by PC2, adding another layer of regulation to the production of enkephalins. nih.gov

Enkephalin Metabolism and Degradation Pathways

A defining characteristic of endogenous enkephalins like Met-enkephalin is their short biological half-life, often lasting only a few minutes in plasma. wikipedia.orgpeptidesociety.org This rapid inactivation is due to swift degradation by various peptidases. In contrast, Enkephalin, met(2)-pro(5)- was specifically engineered to overcome this limitation. Research indicates that this synthetic analog is virtually stable in vivo, a property conferred by its structural modifications that make it highly resistant to proteolytic enzymes. echelon-inc.comresearchgate.net This enhanced stability is a key factor in its prolonged and potent activity compared to naturally occurring enkephalins.

Enkephalin-Degrading Peptidases: Aminopeptidases, Neutral Endopeptidase (NEP), Carboxypeptidases

The degradation of endogenous enkephalins is carried out by several key enzymes, often referred to collectively as enkephalinases. wikipedia.orgfrontiersin.org The structural design of Enkephalin, met(2)-pro(5)- provides robust protection against these enzymes.

Aminopeptidases : Aminopeptidase N (APN) is a major enzyme in enkephalin metabolism, cleaving the Tyr-Gly bond at the N-terminus. frontiersin.orgbiorxiv.org The substitution of the natural L-amino acid with a D-amino acid at position 2 (D-Methionine) in Enkephalin, met(2)-pro(5)- sterically hinders the action of aminopeptidases, protecting the crucial N-terminal tyrosine residue required for receptor binding.

Neutral Endopeptidase (NEP) : Also known as neprilysin, NEP is a zinc-dependent metallopeptidase that inactivates enkephalins by cleaving the Gly-Phe bond. frontiersin.org It is a primary catabolic enzyme for enkephalins in the brain. Structural changes, such as those in Enkephalin, met(2)-pro(5)-, reduce its susceptibility to NEP-mediated hydrolysis.

Carboxypeptidases : Enzymes like angiotensin-converting enzyme (ACE) can also contribute to enkephalin degradation by cleaving the Gly-Phe bond. wikipedia.org The presence of a proline residue at position 5 in Enkephalin, met(2)-pro(5)- significantly increases its resistance to various peptidases, including carboxypeptidases. annualreviews.org

The following table summarizes the primary enzymatic cleavage sites of the parent Met-enkephalin and the inherent resistance of its synthetic analog.

| Peptide Sequence | Cleavage Site | Primary Degrading Enzyme(s) | Resistance of Enkephalin, met(2)-pro(5)- |

| Tyr¹-Gly² -Gly³-Phe⁴-Met⁵ | Tyr¹-Gly² | Aminopeptidase N (APN) | High (due to D-Met at position 2) |

| Tyr¹-Gly²-Gly³-Phe⁴ -Met⁵ | Gly³-Phe⁴ | Neutral Endopeptidase (NEP), Angiotensin-Converting Enzyme (ACE) | High (due to structural modifications) |

Regulation of Peptidase Activity and Enkephalin Levels

The activity of enkephalin-degrading peptidases is a critical factor in modulating the intensity and duration of endogenous opioid signaling. These enzymes are strategically located, often as membrane-bound proteins in close proximity to enkephalin-containing synapses and opioid receptors. frontiersin.org The local concentration and availability of these peptidases can, therefore, dictate the half-life of naturally released enkephalins in the synaptic cleft, effectively controlling the activation of postsynaptic receptors. The physiological regulation of these enzymes ensures a tight control over enkephalinergic neurotransmission. Because Enkephalin, met(2)-pro(5)- is resistant to these enzymes, its activity is less dependent on the local peptidase environment.

Impact of Peptidase Inhibition on Enkephalin Stability and Bioactivity

A significant area of research has focused on enhancing the effects of endogenous enkephalins by preventing their degradation. This is achieved through the use of peptidase inhibitors, which block the action of enkephalin-degrading enzymes. jst.go.jp For example, inhibitors like amastatin, phosphoramidon, and captopril (B1668294) can effectively block aminopeptidases, NEP, and ACE, respectively. nih.gov The combined administration of these inhibitors can almost completely prevent the degradation of endogenous enkephalins, leading to a substantial increase in their local concentration and a potentiation of their biological effects. jst.go.jp

The development of synthetic analogs like Enkephalin, met(2)-pro(5)- represents an alternative approach to achieving the same goal. Instead of administering external enzyme inhibitors, the stability is built directly into the peptide's structure. This inherent resistance to degradation allows the compound to persist in the body and effectively activate opioid receptors over a prolonged period, mimicking the physiological outcome of comprehensive peptidase inhibition.

The table below details the major peptidases involved in enkephalin degradation, their specific cleavage sites, and examples of inhibitors.

| Peptidase | Alternative Names | Cleavage Site on Enkephalin | Example Inhibitor(s) |

| Aminopeptidase N (APN) | APN, CD13 | Tyr¹ - Gly² | Amastatin, Bestatin |

| Neutral Endopeptidase (NEP) | Neprilysin, Enkephalinase, CD10 | Gly³ - Phe⁴ | Thiorphan, Phosphoramidon |

| Angiotensin-Converting Enzyme (ACE) | Dipeptidyl carboxypeptidase I | Gly³ - Phe⁴ | Captopril |

Enkephalin Opioid Receptor Interactions

Opioid Receptor Subtypes and Their Distribution

There are three main classes of opioid receptors: mu (μ), delta (δ), and kappa (κ). These receptors are widely distributed throughout the central and peripheral nervous systems, and their activation by endogenous ligands like Met-enkephalin is a key component of the body's natural pain-modulating and emotional regulation systems.

Mu-opioid receptors are extensively expressed in the central nervous system (CNS), playing a critical role in analgesia. nih.gov A significant portion of these receptors, estimated to be between 40% and 70%, are located on the central terminals of primary afferent nociceptive nerve fibers in the spinal cord. jneurosci.org Their activation at presynaptic sites inhibits the release of neurotransmitters involved in pain signaling from both Aδ- and C-fibers. jneurosci.org MORs are also found in various brain regions, including the hypothalamus, where they are implicated in respiratory control. nih.gov The endogenous opioids known as endorphins are considered the primary ligands for MORs, although other endogenous opioids, including enkephalins, also bind to these receptors. youtube.com

Delta-opioid receptors are expressed equally in the CNS and the spinal cord. nih.gov Within the spinal cord, DORs are found on neurons where their activation can be induced by specific agonists. nih.gov Enkephalins are recognized as the principal endogenous ligands for DORs. wikipedia.org The activation of these receptors is involved in analgesia and the modulation of emotional responses. youtube.com In the brain, DORs are involved in the descending pain-inhibitory pathway, where enkephalin-releasing neurons can be stimulated to inhibit the transmission of pain signals in the spinal cord. youtube.com

Kappa-opioid receptors are predominantly expressed in the spinal cord, with a widespread distribution throughout the central nervous system as well. nih.govnih.gov Dynorphins are the primary endogenous ligands for KORs. youtube.com Activation of KORs contributes to analgesia and has been implicated in regulating mood, stress, and reward pathways. nih.gov KORs are located on the terminals of dopamine (B1211576) neurons in the nucleus accumbens, where they act to suppress dopamine release. youtube.com

Affinity and Selectivity of Met-Enkephalin for Opioid Receptors

Met-enkephalin exhibits a distinct profile of affinity and selectivity for the different opioid receptor subtypes. It is a potent agonist of the δ-opioid receptor and, to a lesser extent, the μ-opioid receptor. wikipedia.org Its affinity for the κ-opioid receptor is low to nonexistent. nih.govwikipedia.org This preferential binding to delta and mu receptors dictates the physiological effects elicited by the release of Met-enkephalin. The enkephalins are generally considered the primary endogenous ligands for the δ-opioid receptor due to their high potency and selectivity for this site over other endogenous opioids. wikipedia.org

Receptor Binding Studies

The affinity and selectivity of Met-enkephalin for opioid receptors have been quantified through various in vitro techniques, most notably radioligand binding assays. These studies provide crucial data on the molecular interactions between the peptide and its receptors.

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a fundamental tool used to determine the binding affinity of a ligand for a receptor. In these assays, a radiolabeled compound (the radioligand) is used to specifically bind to the receptor of interest. The affinity of an unlabeled compound, such as Met-enkephalin, is then determined by its ability to compete with and displace the radioligand from the receptor. The results are often expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to 50% of the receptors in the absence of the radioligand.

The following table summarizes data from radioligand binding assays for Met-enkephalin at human opioid receptors.

| Receptor | Assay Description | Ki (nM) | Reference |

|---|---|---|---|

| Delta Opioid Receptor (DOR) | Displacement of [3H]diprenorphine from human cloned delta opioid receptor | 2 | Bioorg Med Chem Lett (2007) 17: 2656-2660 |

| Mu Opioid Receptor (MOR) | Compound was evaluated for binding affinity towards mu-specific opiate receptor from combinatorial peptoid library | 20 | J Med Chem (1994) 37: 2678-2685 |

Competition Binding Profiles of Enkephalin Analogs

The binding affinity of enkephalin analogs to opioid receptors is a crucial determinant of their pharmacological profile. Competition binding assays are widely employed to determine these affinities, typically expressed as the inhibition constant (Ki). Modifications to the native enkephalin structure can significantly alter both the affinity and selectivity for the different opioid receptor subtypes (μ, δ, and κ).

For instance, modifications at positions 1, 2, and 4 of an enkephalin-like tetrapeptide amide, LYS729, with Dmt, DNle, and Phe(p-X) respectively, have been shown to increase binding affinities at the KOR. nih.gov The substitution of a Dmt residue at position 1, as seen in the comparison between analog 2 (Ki = 220 nM) and LYS540 (3 ) (Ki = 21 nM), clearly enhances KOR affinity. nih.gov Furthermore, the incorporation of DNle, a non-natural isosteric analog of Met, at position 2 also contributes to improved interaction at the KOR, as demonstrated by LYS644 (4 ) (Ki = 4.8 nM) and LYS729 (1 ) (Ki = 1.3 nM). nih.gov These increases in binding affinity were also observed at the MOR and DOR. nih.gov

Another example of how structural modifications impact binding is the synthetic heptapeptide (B1575542) analog Tyr-d-Ala-Gly-Phe-d-Nle-Arg-Phe (DADN). While the endogenous parent peptide, Met-enkephalin-Arg-Phe (MERF), displays a preference for κ₂- and δ-opioid receptors, DADN exhibits an altered selectivity with a higher affinity for μ-opioid-binding sites. doi.org This shift in receptor preference is attributed to changes in chemical and enzymatic stability, as well as increased hydrophobicity. doi.org The increased lipophilicity of DADN is thought to facilitate a tighter interaction with the μ-binding site. doi.org

The following table summarizes the binding affinities of selected enkephalin analogs at different opioid receptors.

| Analog | KOR Ki (nM) | Reference |

|---|---|---|

| LYS729 (1) | 1.3 | nih.gov |

| LYS436 (2) | 220 | nih.gov |

| LYS540 (3) | 21 | nih.gov |

| LYS644 (4) | 4.8 | nih.gov |

Characterization of Enkephalin Binding Sites

The binding of enkephalins to opioid receptors is a dynamic process that involves specific interactions between the ligand and the receptor's binding pocket. nih.gov The similarity in charge distribution between enkephalins and morphine suggests that they may interact with the same receptor site. nih.gov

Studies on the δ-opioid receptor (δ-OR) describe its active site as an exposed binding pocket. nih.gov The flexible nature of enkephalin allows it to adopt a suitable conformation to fit within this pocket, a process known as induced fit. nih.gov The initial interaction is likely guided by the tyrosine residue at position 1 of the enkephalin peptide, which is thought to be analogous to the 3-hydroxyl group of morphine. wikipedia.org Docking studies suggest that the aromatic rings of enkephalin tend to occupy the hydrophobic patches within the binding site. nih.gov

The characterization of these binding sites is further refined by studying the binding of various analogs. For example, the heptapeptide Met-enkephalin-Arg-Phe (MERF) has been shown to interact with multiple opioid (κ₂ and δ) and non-opioid sites in mammalian brain membranes. doi.org A tritiated analog of MERF was developed to further probe these binding sites. doi.org The binding of these ligands can be influenced by the presence of ions and other molecules. For instance, the presence of NaCl or 5'-guanylylimidodiphosphate (Gpp(NH)p) can decrease the affinity of some enkephalin-derived peptides in [³H]naloxone binding assays, which is indicative of their agonist properties at the opioid receptors. researchgate.net

Molecular Mechanisms of Receptor Activation

Agonist-Receptor Docking and Conformational Changes

The activation of opioid receptors by enkephalin agonists is a complex process that begins with the docking of the ligand into the receptor's binding pocket, leading to conformational changes in the receptor that initiate intracellular signaling cascades. Due to the high flexibility of enkephalin peptides, they can exist as a mixture of quasi-isoenergetic conformers in solution. nih.gov

Computational docking studies have been employed to understand how these flexible peptides interact with the more rigid structure of the receptor. When docking rigid models of enkephalin into a rigid binding site, the resulting poses often have high energy levels, suggesting a poor fit. nih.gov However, allowing for the flexibility of the peptide ligand during docking calculations leads to poses with more favorable energy and geometry. nih.gov Further refinement of these models by allowing for the flexibility of the receptor's side chains, particularly those lining the active site, results in poses with energy levels comparable to those of rigid antagonists like naltrindole. nih.gov

The binding of an agonist is believed to stabilize a specific active conformation of the receptor. nih.gov Structural studies have indicated that G protein-biased ligands and β-arrestin biased ligands stabilize distinct receptor conformations. nih.gov This suggests that the specific conformation adopted by the receptor upon agonist binding dictates the subsequent engagement of intracellular signaling partners like G proteins or β-arrestins. nih.gov For instance, energy conformational studies of D-Ala2-Met5-enkephalinamide analogs with high μ-receptor affinity have identified a common energy-accessible B'II 2-3 turn conformation, which is considered a candidate for the high-affinity binding conformer at the μ-receptor. researchgate.net

Ligand-Receptor Interaction Dynamics

The interaction between enkephalins and their receptors is not a static event but rather a dynamic process. nih.gov Low-frequency modes of the enkephalin molecule are thought to play a significant role in the recognition process at the receptor site. nih.gov The binding process is reversible and involves the formation of a ligand-receptor complex that occurs rapidly. doi.org

The dynamics of this interaction are influenced by the physicochemical properties of both the ligand and the receptor's microenvironment. For example, the hydrophobicity of a ligand can play a crucial role. The increased lipophilicity of the synthetic enkephalin analog DADN is believed to enhance its transport across the blood-brain barrier and contribute to a tighter interaction with the μ-binding site. doi.org

The interaction is also stereoselective, meaning that the receptor can distinguish between different stereoisomers of a ligand. doi.org This specificity is fundamental to the pharmacological activity of opioid peptides.

Biased Signaling in Enkephalin-Mediated Receptor Activation

The concept of biased agonism, or functional selectivity, posits that a ligand can preferentially activate one intracellular signaling pathway over another at the same receptor. nih.gov This phenomenon has been observed for endogenous opioid peptides, including enkephalins and their analogs. nih.gov

Met-enkephalin itself has been shown to exhibit biased signaling. For example, at the human μ-opioid receptor (MOR), Met-enkephalin shows a bias away from the NF-κB pathway. mdpi.com Some enkephalin derivatives exhibit receptor-specific biased signaling. For instance, Met-enk-RF and Met-enk-RGL show significant G protein bias at the μOR, β-arrestin bias at the δOR, and no bias at the κOR. nih.gov In contrast, metorphamide displays significant G protein bias at the μOR, no bias at the δOR, and β-arrestin bias at the κOR. nih.gov

This differential signaling is thought to arise from the ability of different ligands to stabilize distinct receptor conformations, which then preferentially couple to different downstream signaling molecules like G proteins or β-arrestins. nih.gov The standard for a balanced agonist at the MOR is often considered to be DAMGO ((D-Ala(2)-mephe(4)-gly-ol(5))enkephalin). nih.gov The discovery of biased signaling has opened new avenues for the design of opioid ligands with more specific therapeutic effects and potentially fewer side effects. nih.gov

The table below provides examples of the biased signaling profiles for some endogenous opioid peptides.

| Peptide | Receptor | Signaling Bias | Reference |

|---|---|---|---|

| Met-enk-RF | μOR | G protein bias | nih.gov |

| Met-enk-RF | δOR | β-arrestin bias | nih.gov |

| Met-enk-RF | κOR | No bias | nih.gov |

| Met-enk-RGL | μOR | G protein bias | nih.gov |

| Met-enk-RGL | δOR | β-arrestin bias | nih.gov |

| Met-enk-RGL | κOR | No bias | nih.gov |

| Metorphamide | μOR | G protein bias | nih.gov |

| Metorphamide | δOR | No bias | nih.gov |

| Metorphamide | κOR | β-arrestin bias | nih.gov |

Enkephalin Signal Transduction Mechanisms

G-Protein Coupled Receptor Signaling

Upon agonist binding, the opioid receptor undergoes a conformational change, which facilitates its interaction with a heterotrimeric G-protein on the intracellular side of the plasma membrane. This interaction promotes the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the Gα subunit, leading to the dissociation of the G-protein into an active Gα-GTP monomer and a Gβγ dimer. nih.gov Both of these components can then interact with various downstream effector molecules to propagate the signal.

Met-enkephalin receptors, predominantly MOR and DOR, couple to inhibitory G-proteins of the Gαi/o class. nih.govpnas.org Studies have indicated that the specific Gα subunit involved can vary depending on the agonist and the neuronal context. For instance, research using selective peptide inhibitors has suggested that Met-enkephalin's effects on certain postsynaptic currents are mediated primarily through Gαi subunits. nih.gov The activation of the receptor by Met-enkephalin leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. nih.gov The Gαo subtype, in particular, has been shown to be a primary Gα subtype responsible for MOR-mediated signaling and antinociception. nih.gov The pertussis toxin (PTX), which specifically ADP-ribosylates and inactivates Gαi/o proteins, has been instrumental in demonstrating the involvement of this G-protein class in opioid-mediated inhibition of neurotransmitter release. pnas.org

Table 1: G-Protein Subunit Coupling and Agonist Effects This interactive table summarizes findings on the differential coupling of Gα subunits by various opioid agonists.

| Agonist | Primary Gα Subunit(s) Implicated | Effect Studied | Key Findings | Reference |

|---|---|---|---|---|

| Met-enkephalin (ME) | Gαi | Inhibition of miniature inhibitory postsynaptic currents (mIPSCs) | Effects were blocked by Gαi inhibitors but not Gαo inhibitors. | nih.gov |

| DAMGO | Gαo and Gαi | Inhibition of evoked inhibitory postsynaptic currents (eIPSCs) and mIPSCs | Gαo inhibitor reduced eIPSC inhibition; both Gαo and Gαi inhibitors were needed to block mIPSC effects. | nih.gov |

One of the canonical downstream effects of the activated Gαi/o subunit is the inhibition of the enzyme adenylyl cyclase (AC). nih.gov Adenylyl cyclase is responsible for the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous signaling pathways. By inhibiting AC, Met-enkephalin signaling leads to a decrease in the intracellular concentration of cAMP. nih.govnih.gov This reduction in cAMP levels subsequently leads to decreased activity of cAMP-dependent protein kinase A (PKA). nih.gov The opioid-mediated inhibition of adenylyl cyclase can reverse the effects of stimulatory agents like forskolin, which directly activates the enzyme. nih.gov However, prolonged exposure to opioids can lead to a compensatory upregulation or sensitization of the adenylyl cyclase system, which can result in a "cAMP overshoot" upon withdrawal of the agonist. biorxiv.org

Ion Channel Modulation

The dissociated Gβγ subunit dimer, released following receptor activation, plays a critical role in modulating the activity of various ion channels, which is a key mechanism for the inhibitory effects of opioids on neuronal excitability. nih.gov

The Gβγ dimer directly binds to and activates G-protein-gated inwardly rectifying potassium (GIRK) channels, also known as Kir3 channels. nih.govwikipedia.org This activation increases the efflux of potassium (K+) ions from the neuron, causing hyperpolarization of the cell membrane. wikipedia.org This hyperpolarization moves the membrane potential further away from the threshold required to fire an action potential, thus producing a postsynaptic inhibitory effect. nih.gov Neuronal GIRK channels are typically heterotetramers composed of different subunits (GIRK1, GIRK2, GIRK3). nih.gov The importance of this pathway has been demonstrated in studies where mice with mutated or absent GIRK2 subunits show a significant reduction in the analgesic and respiratory-depressant effects of opioid agonists. nih.govresearchgate.net

Table 2: Role of GIRK Channels in Opioid Effects This interactive table presents evidence for the involvement of GIRK channels in mediating opioid responses.

| Experimental Model | Opioid Agonist | Measured Effect | Finding | Reference |

|---|---|---|---|---|

| Wild-type vs. GIRK2 knockout mice | DAMGO (MOR agonist) | Respiratory rate | DAMGO failed to reduce rhythmic breathing in GIRK2 knockout mice. | nih.gov |

| Wild-type vs. weaver mutant mice (mutant GIRK channels) | Morphine | Analgesia (tail-flick test) | Weaver mice displayed significantly lower analgesia. | researchgate.net |

In addition to activating K+ channels, the Gβγ subunit is also responsible for the inhibition of voltage-gated calcium channels (VGCCs), particularly the N-type (Cav2.2) and P/Q-type (Cav2.1) channels. nih.govmdpi.com These channels are predominantly located on presynaptic terminals and are crucial for neurotransmitter release. nih.gov The influx of calcium through these channels upon the arrival of an action potential triggers the fusion of synaptic vesicles with the presynaptic membrane. By inhibiting these channels, Met-enkephalin signaling reduces calcium influx into the presynaptic terminal, thereby decreasing the release of excitatory neurotransmitters such as glutamate (B1630785) and substance P. nih.govnih.gov This presynaptic inhibition is a major mechanism by which opioids modulate nociceptive signaling. nih.gov

Downstream Signaling Pathways

Beyond the direct modulation of adenylyl cyclase and ion channels, Met-enkephalin can trigger other complex downstream signaling pathways that contribute to its diverse physiological effects. These pathways can influence cell survival, gene expression, and inflammation.

For example, in cardiomyocytes, the cardioprotective effects of Met-enkephalin have been shown to be mediated through a transactivation of the epidermal growth factor receptor (EGFR). researchgate.net This process involves the Src kinase and leads to the activation of pro-survival pathways such as the phosphatidylinositol 3-kinase (PI3K)-Akt and the mitogen-activated protein kinase (MAPK) pathways. researchgate.net

Furthermore, studies investigating signaling bias have shown that Met-enkephalin can differentially engage various downstream pathways. Depending on the receptor context and species, Met-enkephalin can modulate pathways including MAPK/JNK and NF-κB, in addition to the classical cAMP pathway. nih.gov In immune cells like macrophages, Met-enkephalin has been found to upregulate TNF-TNFR2 signaling, which helps cells resist apoptosis and maintain homeostasis, contributing to its immunomodulatory functions. nih.gov The transcriptional regulation of the proenkephalin gene itself involves elements like ENKCRE-2, which can be activated by complexes involving c-Jun and Fos-related proteins, linking receptor activity back to the synthesis of the peptide.

Protein Kinase A (PKA) Pathway Modulation

The interaction of enkephalin analogs with opioid receptors, particularly the μ (mu) and δ (delta) types, classically leads to the inhibition of adenylyl cyclase. This enzyme is responsible for the conversion of ATP to cyclic AMP (cAMP). By inhibiting adenylyl cyclase, the intracellular concentration of cAMP decreases. mdpi.comtranspopmed.org This reduction in cAMP levels directly impacts the activity of Protein Kinase A (PKA), a cAMP-dependent protein kinase. mdpi.comtranspopmed.org

PKA is a holoenzyme typically consisting of two regulatory subunits and two catalytic subunits. When cAMP levels are low, the holoenzyme remains intact and inactive. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation of the active catalytic subunits. Therefore, a decrease in cAMP concentration, as induced by enkephalin analogs, maintains PKA in its inactive state, preventing the phosphorylation of its target proteins. nih.gov However, under conditions of chronic opioid exposure, an upregulation of the cAMP pathway can occur, which is thought to contribute to opioid tolerance. mdpi.comnih.gov Paradoxically, in certain neuronal populations, opiate receptor activation has been shown to activate PKA signaling through pathways involving G protein βγ subunits. pnas.org

| Component | Role in Pathway | Effect of Enkephalin, met(2)-pro(5)- Binding |

|---|---|---|

| Opioid Receptor (μ, δ) | GPCR that binds the enkephalin analog. | Activation and conformational change. |

| G-protein (Gi/o) | Transduces signal from the receptor to adenylyl cyclase. | Activation and dissociation of Gαi and Gβγ subunits. |

| Adenylyl Cyclase | Enzyme that synthesizes cAMP from ATP. | Inhibition by the Gαi subunit. |

| Cyclic AMP (cAMP) | Second messenger that activates PKA. | Decreased intracellular concentration. |

| Protein Kinase A (PKA) | Phosphorylates target proteins to elicit cellular responses. | Remains in an inactive state. |

Protein Kinase C (PKC) Pathway Involvement

The activation of opioid receptors by ligands such as enkephalin analogs can also lead to the stimulation of the Protein Kinase C (PKC) pathway. This typically occurs through the Gβγ subunits of the activated G-protein, which in turn activate phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

DAG directly activates PKC, recruiting it to the cell membrane where it can phosphorylate a variety of substrate proteins, thereby influencing numerous cellular processes. wikipedia.org The involvement of PKC in opioid receptor signaling is complex and can contribute to various cellular outcomes, including the regulation of ion channels and receptor desensitization. mdpi.com For instance, MOR activation by some opioids induces receptor desensitization in a PKC-dependent manner. mdpi.com Different PKC isoenzymes have been implicated in the desensitization of opioid receptors and the development of tolerance. mdpi.comnih.gov

| Component | Role in Pathway | Mechanism of Activation |

|---|---|---|

| G-protein (Gβγ subunit) | Links the opioid receptor to phospholipase C. | Dissociates from the Gα subunit upon receptor activation. |

| Phospholipase C (PLC) | Enzyme that cleaves PIP2. | Activated by the Gβγ subunit. |

| Diacylglycerol (DAG) | Second messenger that activates PKC. | Generated from PIP2 hydrolysis. |

| Protein Kinase C (PKC) | Phosphorylates target proteins. | Activated by DAG at the cell membrane. |

Mitogen-Activated Protein Kinase (MAPK) Cascades: MEK/ERK Activation

Opioid receptor activation is known to stimulate the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway. The activation of ERK1/2 is a significant downstream event in opioid signaling and can be initiated through various mechanisms, often involving both G-protein subunits and β-arrestin. nih.gov For some opioid agonists, ERK activation proceeds through a PKC-dependent pathway. nih.gov

The general cascade involves a series of sequential phosphorylations: a MAPK kinase kinase (like Raf) phosphorylates and activates a MAPK kinase (MEK), which in turn phosphorylates and activates MAPK (ERK). nih.gov Once activated, ERK can translocate to the nucleus and phosphorylate transcription factors, leading to changes in gene expression that can influence cell proliferation, differentiation, and survival. nih.gov The specific mechanisms of ERK activation can vary depending on the opioid ligand and the receptor subtype involved. nih.gov

Phosphatidylinositol 3-Kinase (PI3K)/Akt Signaling Axis

The Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathway is another critical cascade that can be activated by enkephalin analogs. The activation of this pathway is often linked to the Gβγ subunits of the G-protein, which can directly or indirectly activate PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as Protein Kinase B). This recruitment to the cell membrane allows for the phosphorylation and activation of Akt by other kinases like PDK1. Activated Akt is a crucial signaling node that promotes cell survival and growth by phosphorylating and inactivating pro-apoptotic proteins and activating other downstream targets. nih.gov The κ-opioid receptor-mediated activation of ERK1/2 has been shown to involve PI3-kinase and PKC. nih.gov

| Pathway | Key Upstream Activator | Core Kinase Cascade | Primary Downstream Effector | General Cellular Outcome |

|---|---|---|---|---|

| MAPK/ERK | G-protein subunits, β-arrestin, PKC | Raf -> MEK -> ERK | ERK1/2 | Regulation of gene expression, cell proliferation, and differentiation. |

| PI3K/Akt | Gβγ subunits | PI3K -> PDK1 -> Akt | Akt (Protein Kinase B) | Promotion of cell survival, growth, and metabolism. |

Preclinical Neurobiological and Physiological Functions of Enkephalins

Modulation of Neurotransmission

Enkephalins are pivotal in modulating synaptic communication, exerting their influence through both presynaptic and postsynaptic mechanisms to regulate neuronal activity and neurotransmitter release. nih.gov

Postsynaptic Effects and Neuronal Excitability

In addition to their presynaptic actions, enkephalins exert significant postsynaptic effects. Within the dorsal horn of the spinal cord, enkephalins released by interneurons act on postsynaptic receptors of ascending neurons to suppress their activity. nih.govmdpi.com This postsynaptic inhibition is a key component of their analgesic function, as it prevents pain signals from being relayed to the brain. nih.gov

Enkephalinergic System Interactions with Other Neurotransmitter Systems

The enkephalinergic system is deeply integrated with other major neurotransmitter systems, acting as a crucial neuromodulator. nih.gov Its influence on dopamine (B1211576), serotonin, and noradrenaline pathways is particularly noteworthy for its implications in reward, mood, and stress.

Dopaminergic System: Enkephalins can enhance reward-related circuitry by modulating dopamine levels. This is often achieved through the inhibition of GABAergic neurons in regions like the ventral tegmental area (VTA), which leads to a disinhibition of dopamine neurons and increased dopamine release in the nucleus accumbens. nih.gov

Serotonergic and Noradrenergic Systems: In the context of pain modulation, enkephalins indirectly activate descending pain control pathways. mdpi.com They promote the activity of serotonergic neurons in the raphe nucleus and noradrenergic neurons in the locus coeruleus, which in turn project down to the spinal cord to regulate pain intensity. mdpi.com

Role in Stress Response Regulation in Animal Models

Enkephalins are integral components of the body's response to stress, acting as anti-stress signals that help maintain homeostasis. elifesciences.orgelifesciences.org They are involved in modulating the primary neuroendocrine stress response pathway, the Hypothalamic-Pituitary-Adrenal (HPA) axis. nih.gov

Hypothalamic-Pituitary-Adrenal (HPA) Axis Modulation

The HPA axis is the central regulator of the glucocorticoid response to stress. mdpi.com Enkephalins have been shown to modulate this axis at multiple levels. A critical site of action is the paraventricular nucleus (PVN) of the hypothalamus, which contains corticotropin-releasing factor (CRF) neurons that initiate the HPA cascade. nih.gov Studies have demonstrated that enkephalins can inhibit the secretion of CRF from these neurons, thereby preventing overactivation of the HPA axis and regulating the stress response. nih.gov

Enkephalin Dynamics During Acute and Chronic Stressors in Animal Models

Exposure to stressors triggers dynamic changes in enkephalin levels and gene expression in various brain regions and peripheral tissues. It has been hypothesized that enkephalins function as anti-stress signals, a theory supported by findings of increased preproenkephalin transcript levels following acute stress. elifesciences.orgelifesciences.org

Pioneering studies reported that inescapable stress, such as footshocks in rats, increases brain levels of enkephalins. nih.gov More recent, highly sensitive detection methods have allowed for real-time measurement of these peptides. In mice, acute stressors like experimenter handling have been shown to activate enkephalinergic neurons in the nucleus accumbens shell (NAcSh) and drive the release of Met-enkephalin. elifesciences.orgelifesciences.org This provides direct evidence for the role of enkephalins in gating the immediate response to stress. elifesciences.org

Studies in young female chickens subjected to various stressors have provided detailed insights into the tissue-specific dynamics of Met-enkephalin within the HPA axis. The findings indicate that different types of stressors provoke distinct patterns of Met-enkephalin concentration changes in the hypothalamus, anterior pituitary, and adrenal glands, demonstrating a nuanced role for this peptide in the neuroendocrine stress response. mdpi.com

| Stressor | Hypothalamus | Anterior Pituitary Gland | Adrenal Gland | Reference |

|---|---|---|---|---|

| Water Deprivation | No significant change | Decreased | Decreased | mdpi.com |

| Feed Deprivation | No significant change | No significant change | No significant change | mdpi.com |

| Darkness | No significant change | Increased | No significant change | mdpi.com |

| Crowding | Decreased | Increased | Decreased | mdpi.com |

These findings underscore that Met-enkephalin is a key part of the neuroendocrine response to stress, with its release and concentration being finely tuned by the specific nature of the stressor. mdpi.com

Involvement in Reward Pathways in Animal Models

The endogenous opioid system, particularly enkephalins, plays a crucial role in modulating the brain's reward pathways. These peptides influence the reinforcing properties of both natural rewards and drugs of abuse, acting on key neural circuits to shape motivation and goal-directed behavior.

Enkephalin Expression in Reward Circuitry (e.g., Nucleus Accumbens, Ventral Pallidum)

Enkephalins are highly expressed in the reward circuitry of the brain, with significant concentrations in the nucleus accumbens (NAc) and ventral pallidum (VP). nih.govfrontiersin.org The NAc, a key component of the ventral striatum, is a critical hub for processing reward and motivation. nih.gov The VP, a major output nucleus of the NAc, is also integral to reward-related behaviors. nih.gov

Within the NAc, enkephalins are found in medium spiny neurons (MSNs), the principal cell type of this brain region. frontiersin.org Specifically, dopamine D2 receptor-expressing MSNs are a primary source of enkephalin. nih.gov These neurons project to the VP, where enkephalin can modulate neuronal activity. nih.govfrontiersin.org The co-localization of GABA and enkephalin in projections from the nucleus accumbens to the ventral pallidum suggests a complex interplay in regulating reward-related signaling. nih.gov The expression of enkephalins in these critical nodes of the reward pathway underscores their importance in modulating reward processing.

| Brain Region | Enkephalin Expression | Significance in Reward Pathway |

| Nucleus Accumbens (NAc) | High, particularly in D2-expressing medium spiny neurons. | Central role in processing reward, motivation, and reinforcement. |

| Ventral Pallidum (VP) | Receives dense enkephalinergic projections from the NAc. | Key output structure of the NAc, involved in the hedonic aspects of reward. |

Modulation of Reward-Related Behaviors

In animal models, enkephalins have been shown to directly influence reward-related behaviors. For instance, direct microinjections of Met-enkephalin into the nucleus accumbens can maintain lever-pressing for self-administration, a behavior that is blocked by the opioid antagonist naloxone (B1662785). nih.gov This indicates that enkephalin itself can have primary reinforcing properties and can activate the brain's reward circuitry. nih.gov

Furthermore, studies using enkephalin-deficient mice have demonstrated the importance of these peptides in motivation for food rewards. nih.gov While these mice show normal consumption of food, their willingness to work for a food reward is diminished, suggesting a role for enkephalins in the incentive-motivational aspects of reward-seeking behavior. nih.gov The modulation of reward-related behaviors by enkephalins is thought to occur through their interaction with dopamine and other neurotransmitter systems within the reward circuitry. nih.gov

Neuroprotective Roles in Preclinical Models

Emerging research suggests that enkephalins may have neuroprotective functions, potentially mitigating neuronal damage in various pathological conditions.

Mechanisms of Enkephalin-Mediated Neuroprotection

The neuroprotective effects of enkephalins are thought to be mediated through several mechanisms. One proposed mechanism is the reduction of excitotoxicity, a process where excessive stimulation by neurotransmitters like glutamate (B1630785) leads to neuronal damage. nih.gov Enkephalins may also attenuate oxidative stress, which is implicated in the pathophysiology of several neurodegenerative diseases. nih.gov Furthermore, some studies suggest that Met-enkephalin can offer neuroprotective benefits in animal models of multiple sclerosis by modulating the immune response. nih.gov

Enkephalin System in Animal Models of Neurodegenerative Conditions (e.g., Alzheimer's Disease)

The role of the enkephalinergic system in Alzheimer's disease (AD) is an area of active investigation. nih.govnih.gov In transgenic mouse models of AD that express human amyloid precursor protein (hAPP), elevated levels of Met-enkephalin and preproenkephalin mRNA have been observed in the entorhinal cortex and dentate gyrus, brain regions crucial for memory and severely affected in the early stages of AD. nih.govnih.gov

Interestingly, these elevations in enkephalin levels in hAPP mice correlate with the extent of amyloid-β (Aβ)-dependent neuronal and behavioral deficits. nih.govnih.gov Furthermore, memory deficits in these mice can be reduced by the administration of an irreversible μ-opioid receptor antagonist. nih.govnih.gov This suggests that the observed increase in enkephalin levels may be a contributing factor to the cognitive impairments seen in this animal model of AD, rather than a compensatory protective mechanism. nih.govnih.gov

| Neurodegenerative Condition | Findings in Animal Models | Potential Implication |

| Alzheimer's Disease | Increased Met-enkephalin and preproenkephalin mRNA in the entorhinal cortex and dentate gyrus of hAPP transgenic mice. nih.govnih.gov | Elevated enkephalin levels may contribute to cognitive deficits. nih.govnih.gov |

Other Physiological Functions in Animal Models

Role in Analgesia (Mechanism of Action)

The synthetic enkephalin analog, Enkephalin, met(2)-pro(5)-, is a potent opioid agonist with significant analgesic properties demonstrated in preclinical animal models. nih.govnih.gov Its mechanism of action is primarily mediated through its interaction with opioid receptors, which are widely distributed throughout the central and peripheral nervous systems. nih.govwikipedia.org

Enkephalins, in general, are considered the primary endogenous ligands for the δ-opioid receptor and also exhibit activity at the μ-opioid receptor. wikipedia.orgpainphysicianjournal.com The analgesic effects of these peptides arise from their ability to modulate the transmission of pain signals. nih.gov By binding to opioid receptors, enkephalins inhibit the release of excitatory neurotransmitters, such as substance P and glutamate, from the terminals of primary afferent nociceptive neurons. nih.gov This inhibition effectively dampens the transmission of pain signals to higher brain centers, resulting in a reduced perception of pain. nih.gov The action of enkephalins and their analogs can be blocked by opioid antagonists like naloxone, confirming their mechanism of action through the opioid receptor system. nih.gov

Studies have shown that synthetic analogs like [D-Ala2]-Met-enkephalinamide (DALA), which is resistant to degradation by brain enzymes, can produce profound and long-lasting morphine-like analgesia when administered directly into the brain of rats at low doses. wikipedia.org This highlights the potent analgesic potential of stabilized enkephalin analogs.

Table 1: Preclinical Analgesic Effects of Enkephalin, met(2)-pro(5)- and Related Analogs

| Animal Model | Compound | Observed Effect | Receptor Interaction |

|---|---|---|---|

| Rat | (D-Met2, Pro5)enkephalinamide | Potent morphine-like analgesic | Opioid receptors |

| Mouse | (D-Met2, Pro5)enkephalinamide | Potent morphine-like analgesic | Opioid receptors |

Regulation of Peristalsis and Gastrointestinal Motility

The role of enkephalins and their analogs in the regulation of peristalsis and gastrointestinal motility is complex, with studies in animal models revealing both inhibitory and excitatory effects. Met-enkephalin is naturally present in the neurons of the myenteric and submucosal plexuses of the gastrointestinal tract in various mammals, suggesting its involvement in the intrinsic neural control of gut function. mdpi.comnih.gov

In chickens, intravenous infusion of Met-enkephalin and its analogs induced gastric inhibition alongside a pattern of migrating intestinal hyperactivity. nih.gov This migrating activity in the intestine suggests a physiological role for opioids in the induction of the migrating motor complex (MMC), and these effects appear to be mediated at a peripheral level. nih.govuab.catuab.cat Further supporting a role for endogenous opioids, the administration of the opioid antagonist naloxone was found to lengthen the duration of spontaneous MMCs. nih.gov In vitro studies on the guinea-pig ileum have shown that the release of methionine-enkephalin is abolished during peristalsis, providing further evidence for the involvement of endogenous opioids in modulating contractile activity. nih.gov

Conversely, research on a specific analog, [D-Met2,Pro5]enkephalinamide, in a rat model of experimentally induced gastric lesions, demonstrated an aggravation of these lesions. nih.gov This pro-ulcerogenic action was suggested to involve both μ- and δ-opioid receptors. nih.gov This finding indicates that the effects of enkephalin analogs on the gastrointestinal system can be multifaceted and dependent on the specific compound and physiological context.

Table 2: Effects of Met-Enkephalin and Analogs on Gastrointestinal Motility in Animal Models

| Animal Model | Compound | Effect on Stomach | Effect on Intestine |

|---|---|---|---|

| Chicken | Met-enkephalin and analogs | Inhibition | Migrating hyperactivity |

| Guinea-pig | Endogenous Methionine-enkephalin | Release abolished during peristalsis | - |

Involvement in Cardiovascular and Respiratory Control (Mechanism of Action)

Preclinical studies in various animal models have demonstrated that Enkephalin, met(2)-pro(5)- and related analogs can exert significant effects on the cardiovascular and respiratory systems. The primary mechanism underlying these effects involves the activation of opioid receptors within the central nervous system, leading to modulation of autonomic outflow.

In decerebrate rats, the administration of (D-Met2-Pro5)-enkephalinamide produced immediate and transient bradycardia (slowing of heart rate), hypotension (lowered blood pressure), and apnea (B1277953) (cessation of breathing). researchwithrutgers.com These effects were completely abolished by the opioid antagonist naloxone, confirming their opioid receptor-mediated nature. researchwithrutgers.com Further investigation revealed that the bradycardia and hypotension were prevented by atropine (B194438) or vagotomy, indicating that the mechanism involves an activation of the parasympathetic nervous system. researchwithrutgers.com The apnea was associated with a temporary cessation of phrenic nerve activity, suggesting an inhibition of the central inspiratory drive. researchwithrutgers.com

Similarly, in anesthetized dogs, perfusion of [D-Met2,Pro5]enkephalinamide into the cerebroventricular system strongly activated cardioinhibitory vagal efferents, resulting in a concentration-dependent bradycardia that was reversible with naloxone. nih.gov This provides further evidence for a centrally mediated increase in vagal tone to the heart. In anesthetized cats, this enkephalin analogue caused moderate decreases in blood pressure and heart rate. nih.gov

These findings suggest that the cardiovascular and respiratory effects of this enkephalin analog are primarily due to its action on opiate receptors in the brainstem, which in turn modulates the autonomic nervous system, particularly by increasing parasympathetic (vagal) activity to the heart and influencing respiratory control centers. researchwithrutgers.comnih.govnih.gov

Table 3: Cardiovascular and Respiratory Effects of (D-Met2, Pro5)-enkephalinamide in Animal Models

| Animal Model | Route of Administration | Cardiovascular Effects | Respiratory Effects | Proposed Mechanism of Action |

|---|---|---|---|---|

| Decerebrate Rat | Intra-arterial | Bradycardia, Hypotension | Apnea | Parasympathetic (vagal) activation |

| Anesthetized Dog | Cerebroventricular | Bradycardia | - | Activation of cardioinhibitory vagal efferents |

Immunomodulatory Roles in Preclinical Settings

Met-enkephalin and its synthetic analogs have been shown to possess immunomodulatory properties in various preclinical settings, suggesting a potential link between the nervous and immune systems. These effects appear to be mediated, at least in part, through opioid receptors expressed on immune cells.

In vitro studies using human peripheral blood mononuclear cells have demonstrated that stable analogs of Met-enkephalin can significantly enhance T-cell proliferation and stimulate the production of interleukin-2 (B1167480) (IL-2), a key cytokine in the adaptive immune response. nih.gov These stimulatory effects were completely inhibited by the opioid antagonist naloxone, indicating that they are mediated by opioid receptors on T-cells. nih.gov Further research has shown that Met-enkephalin and its analogs can augment natural killer (NK) cell cytotoxicity. nih.gov

The immunomodulatory effects of Met-enkephalin can be complex and context-dependent. In vitro studies on mice lymphocytes have shown that Met-enkephalin can have a biphasic effect on lymphocyte proliferation, with both inhibition and stimulation observed depending on the timing of administration and the mitogen dose. nih.gov This suggests that the peptide's influence on immune function can vary with the state of lymphocyte activation. nih.gov Endogenous Met-enkephalin is also thought to play a role in immune cell functioning, including effects on lymphocyte motility and T-lymphocyte proliferation. mdpi.com

Table 4: Immunomodulatory Effects of Met-Enkephalin and Analogs in Preclinical Models

| System/Cell Type | Compound(s) | Observed Effect | Naloxone Reversibility |

|---|---|---|---|

| Human T-lymphocytes (in vitro) | Met-enkephalin analogs | Enhanced proliferation | Yes |

| Human peripheral blood mononuclear cells (in vitro) | Met-enkephalin analogs | Stimulated Interleukin-2 production | Yes |

| Human Natural Killer (NK) cells (in vitro) | Met-enkephalin and analogs | Augmented cytotoxicity | Not specified |

Structure Activity Relationship Sar Studies and Analog Design

Amino Acid Substitutions and Their Impact on Receptor Binding and Activity

Systematic substitution of amino acids within the enkephalin sequence has yielded critical insights into the structural requirements for potent and selective opioid receptor agonism.

One of the most successful strategies to prevent degradation of enkephalins by aminopeptidases, which cleave the Tyr¹-Gly² bond, is the substitution of the glycine (B1666218) residue at position 2 with a D-amino acid. This modification sterically hinders the action of peptidases, significantly prolonging the peptide's half-life and enhancing its analgesic potency.

Research has consistently shown that replacing Gly² with residues like D-Alanine (D-Ala) or D-Methionine (D-Met) leads to analogs with substantially increased stability and activity. wikipedia.orgnih.gov For instance, the analog [D-Ala², Met⁵]-enkephalinamide (DALA) was found to be a potent, long-lasting analgesic, as it is not susceptible to degradation by brain enzymes. wikipedia.orgnih.gov While native Met-enkephalin is a potent agonist of the δ-opioid receptor and to a lesser extent the μ-opioid receptor, the introduction of a D-amino acid at position 2 can subtly alter this profile while dramatically increasing in vivo efficacy. wikipedia.orgguidetopharmacology.org The substitution of D-Norleucine (DNle), a non-natural isostere of methionine, at position 2 has also been shown to contribute to potent interactions at all three opioid receptors (MOR, DOR, and KOR). nih.gov

The specific analog dermenkephalin (Tyr-D-Met -Phe-His-Leu-Met-Asp-NH₂), though a more complex heptapeptide (B1575542), underscores the utility of D-Met at this position, behaving as a potent and highly selective agonist for the δ-opioid receptor. This suggests that the D-Met² modification is particularly favorable for conferring δ-receptor selectivity and high affinity.

| Analog | Position 2 Modification | Key Finding | Reference(s) |

| [D-Ala², Met⁵]-enkephalinamide (DALA) | Gly → D-Ala | Increased enzymatic stability and potent, long-lasting analgesia. | wikipedia.orgnih.gov |

| LYS644 | Gly → D-Nle | Contributed to high affinity at the kappa-opioid receptor (Kᵢ = 4.8 nM). | nih.gov |

| Dermenkephalin | Gly → D-Met | Potent and fully specific agonism for the δ-opioid receptor. |

The C-terminal residue at position 5 plays a crucial role in modulating receptor selectivity and activity. Replacing the natural methionine or leucine (B10760876) with other residues can fine-tune the analog's pharmacological profile.

The substitution of Proline (Pro) at position 5 is particularly noteworthy. Studies have shown that when proline is the C-terminal amino acid, the antinociceptive (analgesic) activity of enkephalin analogs is significantly enhanced. nih.gov Interestingly, this increase in in-vivo activity does not always correlate with a proportional increase in receptor binding affinity, suggesting that the proline residue may confer other advantages, such as altered peptide conformation, improved transport across biological membranes, or further protection against C-terminal degradation by carboxypeptidases. nih.gov

Modifications such as the use of D-Norleucine (D-Nle) have been explored in heptapeptide analogs, where a D-Nle at position 5, combined with a D-Ala at position 2, resulted in a compound with high affinity and increased μ-receptor selectivity.

Reducing the C-terminal carboxyl group to a primary alcohol (Met-ol ) is another key modification. This change removes the negative charge at physiological pH, which can alter receptor interactions. This modification often leads to a decrease in affinity for the δ-receptor while sometimes enhancing μ-receptor activity, indicating that the C-terminal carboxylate is an important interaction point for δ-receptors.

Based on established SAR principles, combining beneficial modifications is a rational approach to designing superior analogs. The hypothetical analog Tyr-D-Met -Gly-Phe-Pro would integrate two key strategic changes.

Proline at Position 5 : This C-terminal residue is known to enhance the antinociceptive effects of enkephalin analogs, potentially through mechanisms independent of simple receptor affinity enhancement. nih.gov

The combination of these two features aims to create a peptide that is both metabolically stable and possesses high analgesic efficacy. While direct experimental data on the specific Tyr-D-Met-Gly-Phe-Pro analog is not prevalent in the reviewed literature, the design strategy is well-founded. Combining D-amino acids at position 2 with various C-terminal modifications is a common and effective method for producing potent and long-lasting opioid peptides. nih.gov

Beyond substitutions within the core pentapeptide sequence, modifications at the N- and C-termini are critical for optimizing activity and stability.

N-Terminal Modifications : The free amino group of the N-terminal tyrosine is essential for opioid activity. nih.gov Methylation of this amine can have varied effects; monomethylation sometimes has little effect or may slightly increase potency, whereas dimethylation typically causes a marked drop in activity. annualreviews.org Extending the N-terminus with additional amino acids generally leads to a significant loss of activity, although this effect can be context-dependent in already stabilized analogs. annualreviews.org

C-Terminal Modifications : Altering the C-terminus has proven to be a highly effective strategy.

Amidation : Converting the C-terminal carboxyl group to a primary amide (e.g., Pro-NH₂) neutralizes the negative charge and protects against carboxypeptidase degradation. This often increases metabolic stability and can enhance binding affinity, particularly at the μ-receptor.

Bulky Group Addition : Attaching large, lipophilic moieties to the C-terminus can dramatically alter the pharmacological profile. For example, adding an N-phenyl-N-piperidin-4-ylpropionamide (Ppp) group to enkephalin-like tetrapeptides enhanced lipophilicity and led to analogs with high plasma stability and complex receptor interaction profiles, including MOR/DOR agonism and KOR antagonism. nih.govmdpi.commdpi.com

Polycationic Tails : In contrast, attaching polycationic (multiple positively charged) fragments to the C-terminus of the Tyr-Gly-Gly-Phe "message" sequence, in an attempt to mimic dynorphin's "address" sequence, resulted in compounds with only weak binding and marginal activity. nih.gov This indicates that simply increasing positive charge is not a viable strategy and that specific structural requirements must be met.

| Modification Type | Example | Impact on Activity/Stability | Reference(s) |

| N-Terminal | Dimethylation of Tyr¹ amine | Marked drop in potency. | annualreviews.org |

| C-Terminal | Amidation (-CONH₂) | Increased metabolic stability; often enhances μ-receptor affinity. | |

| C-Terminal | Addition of Ppp moiety | Enhanced lipophilicity, high plasma stability, altered receptor profile (MOR/DOR agonist, KOR antagonist). | nih.govmdpi.commdpi.com |

| C-Terminal | Addition of polycationic fragments | Weak binding and marginal activity. | nih.gov |

Peptide Backbone Modifications and Conformational Studies

Altering the peptide backbone itself is a sophisticated approach to creating peptidomimetics—molecules that mimic the essential features of a peptide but with improved drug-like properties. These modifications aim to increase enzymatic resistance and constrain the molecule into a bioactive conformation, which can enhance receptor affinity and selectivity.

Replacing the labile amide bonds (-CO-NH-) with non-hydrolyzable isosteres is a key strategy in peptidomimetic design. These "pseudopeptide" bonds can dramatically increase metabolic stability.

One study systematically replaced each of the four amide bonds in Leu-enkephalin with a trans-alkene isostere (-CH=CH-). The results provided profound insight into the structural importance of each bond:

Tyr¹-Gly² bond : Replacement with an E-alkene was well-tolerated, yielding an analog that retained significant biological activity.

Gly²-Gly³ bond : This bond was found to be highly sensitive to modification. Replacing it with an E-alkene resulted in a substantial loss of activity, suggesting this bond is critical for maintaining the bioactive conformation or participating in essential receptor interactions.

Gly³-Phe⁴ and Phe⁴-Leu⁵ bonds : Modifications at these positions led to a partial reduction in affinity and activity, indicating they are less critical than the second amide bond but still contribute to optimal function. researchgate.net

Other peptidomimetic strategies include using fluoroalkene or trifluoroethylamine isosteres to replace peptide bonds. In one study, a fluoroalkene peptidomimetic replacing the Tyr¹-Gly² bond exhibited low nanomolar activity at both δ- and μ-opioid receptors, mimicking the natural peptide's selectivity. However, the bulkier trifluoroethylamine peptidomimetics were not tolerated at this position and failed to activate the receptors. dntb.gov.ua These findings highlight the precise steric and electronic requirements of the opioid receptor binding pockets.

Cyclic Enkephalin Analogs

The linear structure of enkephalins allows for a high degree of conformational flexibility, which can be a drawback for receptor selectivity and metabolic stability. To address this, researchers have extensively explored the synthesis of cyclic enkephalin analogs to introduce conformational constraints. nih.govnih.gov These constraints can lock the peptide into a bioactive conformation that is more favorable for binding to a specific opioid receptor subtype, thereby enhancing selectivity. scilit.comacs.org

One approach to cyclization involves bridging the peptide chain at positions 2 and 5. For instance, the substitution of D-penicillamine residues at these positions has been a common strategy. nih.gov More novel approaches have utilized biaryl bridges formed by the side chains of aromatic amino acid residues at positions 1 and 4. nih.gov A series of cyclic, biaryl analogs of enkephalin have been synthesized using Miyaura borylation and Suzuki coupling methodology, with varying configurations of the biaryl bridge (meta-meta, meta-para, para-meta, and para-para). nih.gov Conformational studies of these analogs using circular dichroism (CD) and nuclear magnetic resonance (NMR) have provided detailed insights into their three-dimensional structures. nih.gov

Another strategy for creating cyclic analogs involves replacing the disulfide bond in peptides like [D-Pen²,D-Pen⁵]enkephalin (DPDPE) with a xylene bridge. nih.gov This modification has been shown to produce analogs with good affinity for both μ- and δ-opioid receptors. nih.gov In vivo studies with these xylene-bridged analogs have demonstrated potent and long-lasting analgesic effects. nih.gov The structural modifications introduced by cyclization can significantly alter the selectivity profile of the parent compound. For example, while DPDPE is highly selective for the δ-opioid receptor, its xylene-bridged analogs show a reduced δ-opioid receptor selectivity due to a considerable increase in affinity for the μ-opioid receptor. nih.gov

The following table summarizes the receptor binding affinities of some cyclic enkephalin analogs:

| Analog | Ki (nM) for μ-receptor | Ki (nM) for δ-receptor | Selectivity (μ/δ) |

| DPDPE | 2800 ± 300 | 1.3 ± 0.2 | 2154 |

| Xylene-bridged analog 7a | 1.9 ± 0.3 | 0.8 ± 0.1 | 2.4 |

| Xylene-bridged analog 7b | 7.0 ± 0.8 | 3.0 ± 0.4 | 2.3 |

| Xylene-bridged analog 7c | 10.0 ± 1.0 | 4.0 ± 0.5 | 2.5 |

| Data sourced from in vitro studies on opioid receptors. nih.gov |

Glycosylation and Other Post-Translational Modifications

Post-translational modifications (PTMs) are crucial for modulating the function of proteins and peptides, including opioid receptors and their ligands. nih.gov For enkephalin analogs, glycosylation—the attachment of sugar moieties—has emerged as a promising strategy to improve their pharmacokinetic properties, particularly their ability to cross the blood-brain barrier (BBB). nih.govnih.gov While seemingly counterintuitive, as glycosylation decreases lipophilicity, it can enhance brain uptake by utilizing glucose transporters like GLUT-1. nih.govpnas.org

Studies on glycosylated Met-enkephalin analogs have shown that this modification can lead to improved bioavailability and centrally mediated analgesia. nih.gov For example, L-serinyl β-D-glucoside analogs of [Met⁵]enkephalin, when administered intraperitoneally, have been shown to cross the BBB and bind to μ- and δ-opioid receptors in the brain. nih.gov The effect of glycosylation on receptor binding can be mixed. In one study, glycosylation of a cyclic enkephalin analog resulted in a slight decrease in affinity for the δ-opioid receptor, while the effect on μ-opioid receptor binding varied. nih.gov Despite this, the enhanced brain uptake of some glycosylated peptides led to a significant increase in their antinociceptive effects. nih.gov

The synthesis of O-linked glycopeptide analogs of enkephalin has been a key area of research. researchgate.net Various N-α-FMOC-amino acid glycosides have been synthesized and incorporated into enkephalin analogs to investigate the role of the glycan moiety and the carbohydrate-peptide linkage in BBB transport and receptor binding. researchgate.net

Computational Approaches to SAR

Molecular Docking for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. plos.org This method is instrumental in understanding the structure-activity relationships of enkephalin analogs by simulating their interactions with opioid receptors at an atomic level. researchgate.net Docking studies can help explain in vitro results and guide the design of new, more potent and selective agonists. researchgate.net

In the context of enkephalin analogs, molecular docking has been used to analyze the binding affinity of a series of δ-opioid selective analogs to a model of the δ-opioid receptor. researchgate.net These studies have shown that the analogs exhibit good binding affinity, primarily through the formation of hydrogen bonds with specific amino acid residues within the receptor's binding pocket. researchgate.net However, it has also been noted that the ranking of derivatives based on docking scores may not always perfectly correlate with their in vitro biological activity, suggesting the need for refinement of the computational models and scoring functions. researchgate.net

Docking experiments have also been performed with enkephalin and dalargin (B549230) analogs at the μ-opioid receptor, revealing a correlation between in vitro data and the scoring functions from the computational method. researchgate.net For instance, potent ligands have been observed to bind to the μ-opioid receptor electrostatically. researchgate.net Furthermore, docking studies on novel enkephalin-like tetrapeptides with unexpected high affinity for the kappa-opioid receptor (KOR) have helped to elucidate the binding mode of these ligands within the KOR binding pocket. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of molecules over time, offering insights into the conformational landscape of flexible peptides like enkephalins. nih.govnih.gov These simulations can reveal the biologically active conformations that are relevant for receptor binding. nih.gov

MD simulations of [Met⁵]-enkephalin have shown that the peptide can transition from an extended conformation to more compact, folded forms, which are stabilized by intramolecular hydrogen bonds. nih.govnih.gov The resulting conformations have been compared to the rigid structure of morphine, a μ-specific opiate, to identify geometric similarities. nih.govnih.gov The conformational states of [Met⁵]-enkephalin are also influenced by the solvent environment and the ionization state of the peptide. nih.gov In an aqueous environment, dominant structural motifs include various types of β-bends. nih.gov

Replica exchange molecular dynamics (REMD) simulations have been employed to more extensively sample the conformational space of Met-enkephalin in explicit solvent. sanbonmatsu.org These simulations have revealed the existence of both helical and non-helical structures with low energy barriers between them, suggesting that Met-enkephalin can easily switch between different configurations. sanbonmatsu.org This flexibility may be a requirement for its ability to bind to multiple opioid receptor subtypes. sanbonmatsu.org

Virtual Screening and Rational Design of Enkephalin Analogs

Virtual screening is a computational approach used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, such as an opioid receptor. plos.org This technique, in conjunction with rational design, plays a significant role in the discovery of novel enkephalin analogs with desired pharmacological profiles.

The rational design of enkephalin analogs often involves modifying the peptide structure to enhance its affinity for a specific receptor subtype. For example, by combining enkephalin-like structures with parts of the fentanyl moiety, researchers have designed mixed μ/δ opioid receptor agonists. nih.gov Virtual screening can be employed in such design processes to predict the binding affinities of the designed compounds before their synthesis, thereby prioritizing the most promising candidates.

Structure-based virtual screening has been successfully used to discover novel μ-opioid receptor inverse agonists from a combinatorial library of tetrapeptides. mdpi.com This demonstrates the power of computational methods in identifying ligands with specific functional activities. The insights gained from virtual screening and rational design, informed by molecular docking and dynamics simulations, contribute to a more efficient and targeted approach to developing new enkephalin-based therapeutics.

Design Strategies for Enhanced Stability and Selectivity

A major challenge in the development of enkephalin-based therapeutics is their poor metabolic stability and lack of selectivity for specific opioid receptor subtypes. nih.govnih.gov Various design strategies have been employed to overcome these limitations.

Enhanced Stability: To improve metabolic stability, several modifications to the peptide backbone and termini have been explored. mdpi.com These include:

Incorporation of D-amino acids: Replacing L-amino acids with their D-isomers at specific positions can make the peptide less susceptible to degradation by proteases. mdpi.com